molecular formula C10H13NO B13063212 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 851773-96-1

7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B13063212
CAS No.: 851773-96-1
M. Wt: 163.22 g/mol
InChI Key: HOEQYIGFJVYAGY-UHFFFAOYSA-N
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Description

7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound belonging to the class of tetralins, which are polycyclic aromatic compounds containing a tetralin moiety. This compound is characterized by the presence of an amino group and a hydroxyl group on a tetrahydronaphthalene backbone. It has a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the reduction of 7-nitro-1,2,3,4-tetrahydronaphthalen-2-ol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid .

Industrial Production Methods: On an industrial scale, the compound can be produced by catalytic hydrogenation of the corresponding nitro compound. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with various molecular targets and pathways. It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well. This suggests its potential role in modulating neurotransmitter levels in the brain, which could be beneficial in treating neurological disorders .

Comparison with Similar Compounds

Uniqueness: 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate neurotransmitter levels makes it a compound of interest in neurological research .

Properties

CAS No.

851773-96-1

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

7-amino-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10,12H,2,4,6,11H2

InChI Key

HOEQYIGFJVYAGY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1O)C=C(C=C2)N

Origin of Product

United States

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